2-cyclopropyl-2-(methylsulfanyl)acetic acid
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Overview
Description
2-cyclopropyl-2-(methylsulfanyl)acetic acid is an organic compound with the molecular formula C6H10O2S and a molecular weight of 146.21 g/mol . This compound is characterized by a cyclopropyl group attached to a central carbon, which is also bonded to a methylsulfanyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2-(methylsulfanyl)acetic acid typically involves the reaction of cyclopropylmethyl bromide with sodium methylsulfanylacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the methylsulfanylacetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-2-(methylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Compounds with different functional groups replacing the cyclopropyl group.
Scientific Research Applications
2-cyclopropyl-2-(methylsulfanyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-(methylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-2-(methylsulfanyl)propanoic acid
- 2-cyclopropyl-2-(ethylsulfanyl)acetic acid
- 2-cyclopropyl-2-(methylsulfanyl)butanoic acid
Uniqueness
2-cyclopropyl-2-(methylsulfanyl)acetic acid is unique due to its specific combination of a cyclopropyl group, a methylsulfanyl group, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1498702-09-2 |
---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C6H10O2S/c1-9-5(6(7)8)4-2-3-4/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
QKYLCDDKBPKQER-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1CC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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